Product packaging for Formamidine acetate(Cat. No.:CAS No. 3473-63-0)

Formamidine acetate

Cat. No.: B110714
CAS No.: 3473-63-0
M. Wt: 104.11 g/mol
InChI Key: XPOLVIIHTDKJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Role in Contemporary Chemical Synthesis

Formamidine (B1211174) acetate (B1210297) has proven to be a versatile and crucial reagent in contemporary chemical synthesis, with its applications spanning pharmaceuticals, materials science, and agrochemicals. hschemraw.comhschemraw.com Its primary role is as a building block or intermediate, particularly for the synthesis of nitrogen-containing heterocyclic compounds. google.comnordmann.global

In pharmaceutical synthesis , the compound is a key intermediate for producing a range of active pharmaceutical ingredients (APIs). fishersci.athschemraw.comnordmann.global It is used as a condensing agent for the preparation of pyrimidine (B1678525) and imidazole (B134444) heterocycles, which are core structures in many biologically active molecules. fishersci.atchemsrc.com For example, it is used in the synthesis of the antineoplastic drug 4-hydroxy-5-fluoropyrimidine and antifungal cyclohexapeptide drugs. hschemraw.com Research has also shown its use in creating quinazoline (B50416) derivatives intended for adenosine (B11128) kinase (ADK) inhibition, which is relevant for treating various diseases. unicamp.br

In the field of materials science , formamidine acetate has gained significant prominence, especially in renewable energy technology. vulcanchem.com It is a critical precursor in the fabrication of formamidinium lead triiodide (FAPbI₃) perovskites, which are used in high-efficiency perovskite solar cells (PSCs). chemicalbook.comvulcanchem.com The introduction of the formamidinium cation (FA⁺) from this compound into the perovskite crystal structure is crucial for enhancing thermal stability and improving the power conversion efficiency of solar cells. vulcanchem.comrsc.org Furthermore, it is used to synthesize formamidinium lead bromide nanocrystals for display applications. vulcanchem.com Recent studies highlight its role in stabilizing tin (Sn)-based perovskites, a less toxic alternative to lead-based ones, by regulating crystallization and suppressing the oxidation of Sn²⁺. vulcanchem.comresearchgate.netresearchgate.netacs.org

Beyond these areas, this compound serves as a reagent in the synthesis of agrochemicals like fungicides and insecticides, specialty polymers, and dyes. hschemraw.comvulcanchem.comchemimpex.com

Field of ApplicationSynthetic RoleSpecific Examples
Pharmaceuticals Intermediate / Condensing Agent4-hydroxy-5-fluoropyrimidine, Imidazole derivatives, Quinazoline derivatives fishersci.athschemraw.comunicamp.br
Materials Science Perovskite Precursor / StabilizerFormamidinium lead triiodide (FAPbI₃), Stabilization of tin-based perovskites vulcanchem.comresearchgate.net
Heterocyclic Chemistry C-N-C Building BlockPyrimidines, Benzimidazoles, 4-aminopyrimido[4,5-d]-pyrimidine fishersci.atlookchem.comacs.org
Agrochemicals IntermediateComponent in fungicides and pesticides vulcanchem.comchemimpex.com
Organic Synthesis ReagentFormylation of phenols, Synthesis of 4,5-disubstituted pyrimidines from ketones baranlab.orgresearchgate.net

Evolution of Research Perspectives on this compound

The perception and application of this compound have evolved significantly since its initial use in organic synthesis. Early preparative methods for formamidine salts were often cumbersome and involved hazardous reagents. For instance, synthesis routes starting from hydrogen cyanide or the desulfurization of thiourea (B124793) were known but were not ideal for large-scale production. google.comguidechem.comorgsyn.org

A notable advancement came with the development of a more convenient synthesis from triethyl orthoformate, ammonia (B1221849), and acetic acid. guidechem.comorgsyn.org This method highlighted a key advantage of the acetate salt over the more common hydrochloride salt. Formamidine hydrochloride is highly deliquescent (absorbs moisture from the air), making it difficult to handle, whereas this compound is not appreciably hygroscopic. lookchem.comacs.orgorgsyn.org This stability, combined with its ability to be used directly in many condensation reactions without the prior addition of a base, solidified its role as a practical and efficient reagent for synthesizing heterocycles. lookchem.comacs.orgorgsyn.org

More recently, research has shifted towards both high-technology applications and green chemistry principles. The discovery of its utility in perovskite solar cells in the 2010s marked a major shift, positioning it as a key component in the field of advanced materials and renewable energy. vulcanchem.comrsc.orgresearchgate.net The focus in this area is on fine-tuning crystal properties, passivating defects, and enhancing the stability and efficiency of solar devices. vulcanchem.comresearchgate.net

Simultaneously, the environmental and economic aspects of its production have come under scrutiny, leading to the development of more sustainable synthesis methods. Recent research has demonstrated a cost-efficient electrochemical synthesis of this compound by the cathodic reduction of cyanamide (B42294) in an aqueous electrolyte, a process that avoids transition-metal catalysts and produces no reagent waste. rsc.orgresearchgate.netresearchgate.net This reflects a broader trend in chemistry towards developing greener, more sustainable synthetic routes for valuable chemical building blocks.

EraKey Research FocusSynthesis Method / Application HighlightSignificance
Early Synthesis Basic PreparationFrom hydrogen cyanide or desulfurization of thiourea. guidechem.comorgsyn.orgEstablished formamidine as a chemical entity, but methods were hazardous or inefficient.
Mid-20th Century Convenient Synthesis & UtilityFrom triethyl orthoformate and acetic acid. lookchem.comorgsyn.orgEstablished this compound as a non-hygroscopic, easy-to-use reagent for heterocyclic synthesis. acs.org
Late 20th/Early 21st Century Broadening Synthetic ScopeUse in one-step synthesis of pyrimidines from ketones; synthesis of complex pharmaceutical intermediates. guidechem.combaranlab.orgDemonstrated versatility as a robust building block in complex organic synthesis.
Contemporary Research Advanced Materials & Green ChemistryPrecursor for perovskite solar cells; Electrochemical synthesis from cyanamide. vulcanchem.comrsc.orgresearchgate.netShift to high-tech applications (renewable energy) and development of sustainable production methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2.CH4N2<br>C3H8N2O2 B110714 Formamidine acetate CAS No. 3473-63-0

Properties

IUPAC Name

acetic acid;methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOLVIIHTDKJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

463-52-5 (Parent)
Record name Formamidine monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3473-63-0
Record name Formamidine acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3473-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamidine monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003473630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamidine acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanimidamide, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formamidine monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Formamidine monoacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3J2EM4N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways of Formamidine Acetate

Established Synthetic Routes to Formamidine (B1211174) Acetate (B1210297)

Several methods have been developed for the synthesis of formamidine acetate, each with distinct advantages and reaction conditions.

Reaction of Formamide (B127407) and Acetic Acid Systems

A common laboratory and industrial method for preparing this compound involves the direct reaction of formamide with acetic acid. zhishangbio.comfengchengroup.comhschemraw.com This process typically requires heating, and a catalyst, such as sulfuric acid, may be employed to increase the reaction rate. zhishangbio.comhschemraw.com The reaction mechanism is believed to involve the initial protonation of formamide by acetic acid, which is followed by a series of intramolecular and intermolecular reactions to yield the final product. zhishangbio.com Careful control of reaction parameters like temperature, time, and catalyst concentration is crucial for achieving high yields and purity. zhishangbio.com Purification of the resulting this compound is commonly accomplished through recrystallization or distillation. zhishangbio.com

Production from Orthoformate Esters, Acetic Acid, and Ammonia (B1221849)

The reaction of triethyl orthoformate, glacial acetic acid, and ammonia provides a convenient route to this compound. orgsyn.orgguidechem.comgoogle.com In a typical procedure, a mixture of triethyl orthoformate and glacial acetic acid is heated, and a stream of ammonia gas is introduced. orgsyn.orglookchem.com The reaction is marked by a decrease in temperature and vigorous refluxing, with this compound crystallizing from the boiling mixture. orgsyn.org Yields for this method are reported to be in the range of 84% to over 90%. guidechem.comgoogle.comlookchem.com It has been noted that the presence of a small amount of water is essential for the reaction to proceed when using anhydrous triethyl orthoformate. orgsyn.orgorgsyn.org

A modification of this method involves the reaction of ethyl orthoformate with two molecular equivalents of ammonium (B1175870) acetate, though this can result in a product slightly contaminated with ammonium acetate and lower yields. lookchem.com A patented process describes an improvement where the by-product, ethanol (B145695), is left in the reaction system under reflux conditions, which unexpectedly enhances the purity and yield of the crystallized this compound. google.com

Table 1: Synthesis of this compound from Orthoformate Esters

Reactants Reaction Conditions Yield Reference
Triethyl orthoformate, Glacial acetic acid, Ammonia Heated to 125–130°C, internal temperature reaches 115°C before ammonia introduction 83.8–88.2% orgsyn.org
Ethyl orthoformate, Ammonia, Acetic acid (1 1/3 moles) Heated to boiling (130-135°C) with a rapid stream of ammonia 84% lookchem.com
Triethyl orthoformate, Glacial acetic acid, Ammonia Reaction temperature of 72–115°C 84–100% guidechem.com

Catalytic and Electrochemical Reduction of Cyanamide (B42294) for this compound Synthesis

This compound can be synthesized by the catalytic or electrochemical reduction of cyanamide. guidechem.com One method involves the hydrogenation of cyanamide in an aqueous acetic acid solution using a palladium on carbon (Pd/C) catalyst. guidechem.comgoogle.com This process is conducted under a hydrogen atmosphere and can produce very pure this compound in high yields (92-95%) with relatively small amounts of palladium. google.com

Electrochemical methods have also been explored. The electrochemical hydrogenation of cyanamide on finely dispersed nickel has been described. google.com However, this method can lead to the contamination of the product with nickel salts due to the partial decomposition of the nickel catalyst in the aqueous solvent. guidechem.comgoogle.com A more recent development is the electrochemical reduction of cyanamide at a cathode in an aqueous electrolyte, which offers a sustainable and cost-efficient route to this compound in high yield without the need for precious transition-metal catalysts. researchgate.netlookchem.comdntb.gov.ua

Table 2: Catalytic and Electrochemical Synthesis of this compound from Cyanamide

Method Catalyst/Electrode Conditions Yield Reference
Catalytic Hydrogenation Palladium on Carbon (Pd/C) Aqueous acetic acid solution, H₂ atmosphere 92-95% google.com
Electrochemical Hydrogenation Finely dispersed Nickel Aqueous solvent Impure product guidechem.comgoogle.com

Alternative Preparations: Desulfurization of Thiourea (B124793)

An alternative route to formamidine salts involves the desulfurization of thiourea. orgsyn.org This is often achieved using Raney nickel in the presence of ammonium chloride. guidechem.comgoogle.com While this method is particularly suitable for the production of formamidine hydrochloride, it is not ideal for the synthesis of this compound due to the generation of hydrochloric acid during the process. guidechem.comgoogle.com Another approach involves the reflux of formamidinesulfinic acid in an acetic acid solution, which separates sulfur dioxide to yield this compound. guidechem.comgoogle.com However, the purity of the final product can be a concern with this method. guidechem.comgoogle.com

Mechanistic Investigations of this compound Formation

The formation of this compound from various starting materials involves distinct mechanistic pathways.

In the reaction of formamide and acetic acid , the mechanism is proposed to begin with the protonation of the formamide oxygen by acetic acid. zhishangbio.com This enhances the electrophilicity of the formamide carbonyl carbon, making it susceptible to nucleophilic attack by another molecule of formamide. A series of subsequent proton transfer and elimination steps then lead to the formation of the formamidinium cation, which pairs with the acetate anion. zhishangbio.com

For the catalytic hydrogenation of cyanamide , the mechanism involves the addition of hydrogen across the carbon-nitrogen triple bond of cyanamide on the surface of the catalyst, such as palladium. The reaction proceeds in a stepwise manner, first forming a reactive intermediate which is then further hydrogenated to yield formamidine. The acetic acid in the solution serves to protonate the newly formed formamidine.

Table 3: Mentioned Compounds

Compound Name
This compound
Formamide
Acetic acid
Sulfuric acid
Ammonium formate (B1220265)
Acetic anhydride (B1165640)
Triethyl orthoformate
Ammonia
Ethyl orthoformate
Ammonium acetate
Ethanol
Cyanamide
Palladium on carbon
Hydrogen
Nickel
Thiourea
Raney nickel
Ammonium chloride
Formamidine hydrochloride
Hydrochloric acid
Formamidinesulfinic acid
Sulfur dioxide
Imino ether
Formamidinium cation

Protonation and Intramolecular/Intermolecular Reaction Sequences

This compound is an attractive derivative for technical applications due to its non-hygroscopic nature and good crystallization properties. rsc.org It can be used directly in many condensation reactions without the need to first liberate the free formamidine base. lookchem.comresearchgate.net

The reactivity of this compound is central to its role in forming heterocyclic systems. In these reactions, formamidine acts as a key building block. The general mechanism often begins with a nucleophilic attack from one of the nitrogen atoms of the amidine onto an electrophilic center of a reaction partner. mdpi.com This initial step forms an intermediate that can then undergo subsequent intramolecular cyclization. For instance, in the synthesis of N-substituted imidazoles, the reaction starts with a nucleophilic attack by the amidine on a substrate to form an intermediate, which can then undergo a second N-alkylation followed by cyclocondensation. mdpi.com

This reactivity has been harnessed in various synthetic applications:

Benzimidazole Synthesis: Direct condensation of this compound with o-phenylenediamine (B120857) yields benzimidazole. lookchem.comresearchgate.net

Pyrimidine (B1678525) Synthesis: It is a versatile component for synthesizing pyrimidines and fused pyrimidine systems like pyrimido[4,5-d]pyrimidines. lookchem.com The crude product from certain syntheses can be used for conversions to pyrimidines without further purification. rsc.orgrsc.org

Quinazolinone Synthesis: In process development for clinical candidates, the reaction of an anthranilate derivative with this compound in ethanol under reflux conditions has been optimized to produce a quinazolinone intermediate in over 90% yield. acs.org

Other Condensations: Reaction with ethyl cyanoacetate (B8463686) produces ethyl aminomethylenecyanoacetate, while reaction with acetic anhydride results in triacetylaminomethane. lookchem.comresearchgate.net

The table below summarizes key intermolecular reactions involving this compound.

ReactantProductReaction TypeReference
o-PhenylenediamineBenzimidazoleCondensation/Cyclization lookchem.comresearchgate.net
4-Amino-5-cyanopyrimidinePyrimido[4,5-d]pyrimidine derivativeCondensation/Cyclization lookchem.com
Ethyl cyanoacetateEthyl aminomethylenecyanoacetateCondensation lookchem.comresearchgate.net
(S)-N-Benzyl-2-(bensyloxycarbonylamino)-6-chloro-5-oxo-hexanamideImidazole-containing intermediate for L-homohistidineCyclization tandfonline.com
2-Amino-5-bromobenzoate derivativeQuinazolinone intermediateCondensation/Cyclization acs.org

Electrochemical Reaction Mechanisms in this compound Synthesis

A sustainable and cost-efficient method for synthesizing this compound involves the electrochemical reduction of cyanamide. rsc.orgrsc.org This approach aligns with the principles of green chemistry by avoiding hazardous reagents and waste. rsc.org The reaction proceeds via the cathodic reduction of cyanamide in an aqueous acetic acid electrolyte. rsc.orgrsc.orgresearchgate.net

The key features of this electrochemical mechanism are:

Reaction Environment: The synthesis is performed in an undivided or divided electrochemical flow cell. rsc.orgrsc.org The electrolyte consists of an aqueous solution of acetic acid, which provides the necessary protons and acts as the acetate source. rsc.org

Cathodic Reduction: At the cathode (often a nickel or lead electrode), cyanamide is reduced to form formamidine. The process consumes protons from the acidic electrolyte.

Anode Reaction: The counter-reaction at the anode is typically oxygen evolution from the electrolysis of water. rsc.org

Sustainability: This method is notable for its sustainability. It does not require precious transition-metal catalysts, which are often used in conventional hydrogenation routes. rsc.orgrsc.org Furthermore, the aqueous acetic acid electrolyte system can be easily reused, and the primary material consumed during electrolysis is water. rsc.org The process generates no reagent waste, making it environmentally benign. rsc.org

This electrochemical route provides a robust and scalable method for producing this compound under cost-efficient and sustainable conditions. rsc.org

Advanced Synthetic Approaches and Process Optimization for this compound

The industrial and laboratory utility of this compound has driven the development of advanced synthetic methods focused on improving purity and maximizing yield.

High Purity Synthesis Strategies

Achieving high purity is crucial, especially when this compound is used as an intermediate in pharmaceutical synthesis. google.com Several strategies have been developed to obtain a high-purity product.

One common industrial method involves the reaction of triethyl orthoformate with ammonia in the presence of acetic acid. guidechem.com A key innovation in this process is to conduct the reaction under reflux conditions and, crucially, to leave the byproduct alcohol (ethanol) in the reaction system. google.com The ethanol then serves as a solvent for the crystallization step. This counterintuitive approach, which avoids distilling off the byproduct, has been found to unexpectedly improve the purity of the resulting this compound to as high as 99.7%. google.com

The electrochemical synthesis from cyanamide also offers a pathway to a pure product. While catalytic hydrogenation of cyanamide can lead to product contamination with metal salts from the catalyst, the electrochemical method avoids this issue. rsc.orgguidechem.com The crude product obtained from the electrochemical process can be purified by simple recrystallization from a suitable solvent like ethanol to yield pure this compound. rsc.org

A patented method starting from hydrogen cyanide (formonitrile), an anhydrous fatty alcohol, hydrogen chloride, and ammonium acetate also reports the generation of a pure product by avoiding the formation of a trialkyl orthoformate intermediate. google.com

The table below compares the purity levels achieved through different synthetic strategies.

Synthesis MethodKey Strategy for PurityReported PurityReference
Triethyl orthoformate + NH₃ + Acetic AcidUsing byproduct ethanol as crystallization solvent99.7% google.com
Electrochemical Reduction of CyanamideRecrystallization from ethanol; avoids metal catalystsPure (after recrystallization) rsc.org
Ethyl orthoformate + NH₃ + Acetic AcidDirect crystallization from reaction mixturePure, colorless crystals lookchem.comorgsyn.org
Catalytic Hydrogenation of CyanamideUse of specific catalystsCan be impure due to catalyst leaching guidechem.com

Yield Enhancement Techniques

Maximizing the yield of this compound is essential for making its use economical. Traditional and modern methods have been optimized to enhance production efficiency.

The reaction of ethyl orthoformate, ammonia, and acetic acid is known for its high yields, typically ranging from 84% to 88%. lookchem.comorgsyn.org A modification of this procedure involves heating a mixture of triethyl orthoformate and acetic acid while introducing ammonia gas, which can also result in high yields. guidechem.com

Significant yield enhancement has been achieved through process optimization. In the synthesis from triethyl orthoformate, allowing the reaction to proceed under reflux and using the byproduct ethanol for crystallization not only improves purity but also boosts the total reaction yield to an impressive 99%. google.com

A patented method that begins with formonitrile (hydrogen cyanide) and proceeds through an imido group alkyl formate acetate intermediate also reports a high yield, attributing this to a more direct pathway that avoids certain intermediates. google.comgoogle.com

The electrochemical synthesis from cyanamide has also been optimized. In a flow electrolysis system operating in cycling mode, conversions can be driven to completion, leading to high yields of this compound. rsc.org

The table below summarizes yields reported for various synthetic techniques.

Synthesis MethodKey Strategy for YieldReported YieldReference
Triethyl orthoformate + NH₃ + Acetic AcidReflux conditions; use of byproduct ethanol99% (total reaction yield) google.com
Ethyl orthoformate + NH₃ + Acetic AcidOptimized reactant addition and distillation84-88% lookchem.comorgsyn.org
Formonitrile-based routeAvoidance of orthoformic acid trialkyl ester intermediateHigh Yield google.com
Reaction of 2-aminobenzoate (B8764639) with this compoundUse of 2.0 equivalents of this compound in EtOH>90% (for subsequent product) acs.org

Applications of Formamidine Acetate in Organic Synthesis and Heterocyclic Chemistry

Formamidine (B1211174) Acetate (B1210297) as a Versatile Synthetic Reagent

Formamidine acetate is widely recognized as a versatile reactant in organic synthesis. cymitquimica.comchemimpex.com It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.comnordmann.global The compound's utility lies in its ability to introduce a formamidine moiety into molecules, a functional group that is instrumental in the synthesis of complex organic structures, including antibiotics, antiviral agents, and anticancer drugs. hschemraw.com

The salt is often preferred over its hydrochloride counterpart due to its non-hygroscopic nature, making it easier to handle and store. guidechem.com It is soluble in water and hot alcohol, which allows for its use in a variety of reaction conditions. fishersci.at this compound can be used directly in many condensation reactions without the need to first liberate the free formamidine base. acs.org This direct reactivity simplifies synthetic procedures and enhances its practicality in both laboratory and industrial settings.

A key application of this compound is as a condensing agent for the preparation of pyrimidine (B1678525) and imidazole (B134444) heterocycles. fishersci.atottokemi.com Its role as a precursor in these syntheses is fundamental to the creation of a diverse range of biologically active molecules. fengchengroup.comorganicintermediate.com For instance, it is a crucial component in the synthesis of certain anti-diabetic and anti-cancer agents. chemimpex.com

Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The construction of nitrogen-containing heterocyclic systems is a cornerstone of medicinal chemistry, and this compound plays a pivotal role in this area. google.com Its ability to participate in cyclization reactions makes it an indispensable tool for synthesizing a variety of heterocyclic rings.

Pyrrole and Furo[3,2-d]pyrimidine Ring Formations

This compound is instrumental in the synthesis of pyrrole-containing structures. For example, it is used in the condensation reaction with 3-amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester to produce 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid methyl ester, a precursor for 9-deaza-hypoxanthine, which is a key intermediate for certain PNP inhibitors. google.com The reaction is typically carried out at elevated temperatures in an alcohol solvent. google.com

Furthermore, this compound is employed in the synthesis of furo[3,2-d]pyrimidines. The cyclocondensation of furan (B31954) derivatives with this compound in ethanol (B145695) at reflux yields 4-oxo-furo[3,2-d]pyrimidines. core.ac.uk These scaffolds have shown utility in medicinal chemistry programs. preprints.org Specifically, the reaction of a suitable furan precursor with formamidine can lead to the formation of furo[3,2-d]pyrimidin-4-one. preprints.org

Imidazole and Quinazoline (B50416) Ring Construction

This compound is a key reagent in the synthesis of imidazole rings. ottokemi.comgoogle.com One established method involves the condensation of α-bromoketones with this compound in liquid ammonia (B1221849) to construct the imidazole ring. mdpi.comnih.gov This approach has been successfully used to synthesize optically active imidazole derivatives. mdpi.comresearchgate.net

The synthesis of quinazolines and their derivatives also frequently utilizes this compound. unicamp.br In a typical procedure, anthranilic acid or its substituted derivatives are reacted with this compound to yield quinazolin-4-ones. mdpi.comresearchgate.net This cyclization step is fundamental in building the quinazoline core structure, which is present in many pharmacologically active compounds, including kinase inhibitors. unicamp.brresearchgate.net For instance, the reaction of 2-amino-3-methoxybenzoic acid with this compound leads to the formation of a quinazolinone with an 83% yield. unicamp.br

Starting MaterialReagentProductRing System
α-BromoketonesThis compound, Liquid AmmoniaImidazole DerivativesImidazole
Anthranilic Acid DerivativesThis compoundQuinazolin-4-onesQuinazoline
3-Amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl esterThis compound4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid methyl esterPyrrolo[3,2-d]pyrimidine
Furan DerivativesThis compound4-Oxo-furo[3,2-d]pyrimidinesFuro[3,2-d]pyrimidine

Triazine and Purine (B94841) Analog Synthesis

This compound is a valuable precursor in the synthesis of triazine and purine analogs. guidechem.comhsppharma.com The production of s-triazine can be achieved by reacting this compound with an alkyl orthoformate at elevated temperatures. google.com This method provides a high yield of pure s-triazine. google.com In the context of drug synthesis, this compound is used in the amination and cyclization to form the pyrrolo[2,1-f] fengchengroup.comorganicintermediate.comguidechem.comtriazine core, an important precursor to the antiviral drug Remdesivir. chemrxiv.orgacs.orgresearchgate.net

In the synthesis of purine analogs, this compound is used for the facile cyclization of 4-aminoheterocycles to yield inosine (B1671953) analogues. nih.gov For example, it reacts with substituted pyrroles to form protected 9-deazaneplanocin, a purine analog. nih.gov Similarly, it is used in the synthesis of dimethyladenine analogues by reacting with thieno- and isothiazolo-pyrimidine cores. researchgate.net

Catalytic Applications of this compound and Its Derivatives

Beyond its role as a stoichiometric reagent, this compound and its derivatives also exhibit catalytic activity in certain chemical processes.

Catalysis in Perborate (B1237305) Bleaching

This compound can be used as a catalyst in perborate bleaching. organicintermediate.comguidechem.com While the detailed mechanism is not extensively elaborated in the provided context, this application highlights a different facet of its chemical utility, extending its function beyond direct incorporation into the final product.

Transition Metal Catalysis: Pyrimidyl Formamidine Palladium(II) Complexes in Suzuki-Miyaura Coupling

The development of efficient, stable, and cost-effective catalysts for carbon-carbon bond formation is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryls, has traditionally relied on palladium catalysts stabilized by phosphine (B1218219) ligands. cu.edu.eg However, these phosphine ligands are often sensitive to air, thermally unstable, and can be expensive, which can limit their industrial applicability. cu.edu.egmdpi.com This has spurred significant research into phosphine-free palladium catalysts, which frequently offer enhanced stability, higher catalytic activity, and the ability to function under milder reaction conditions. cu.edu.eg

Among the promising classes of phosphine-free ligands, formamidines have emerged as versatile options. cu.edu.eg Derived from precursors like this compound, these nitrogen-rich ligands can form stable and flexible coordination complexes with transition metals, leading to novel electronic properties. cu.edu.egresearchgate.net Specifically, pyrimidyl formamidine-based palladium(II) complexes have been synthesized and demonstrated to be highly effective precatalysts for the Suzuki-Miyaura coupling reaction, particularly in environmentally benign aqueous systems. cu.edu.egx-mol.net

The synthesis of the required ligand, such as N,N-dimethyl-N'-(pyrimidin-2-yl)formimidamide, is typically straightforward, starting from readily available materials like 2-aminopyrimidine. cu.edu.eg This ligand is then reacted with a palladium salt, such as palladium(II) chloride, to form the desired pyrimidyl formamidine palladium(II) complex. cu.edu.eg Spectroscopic and physical characterization have confirmed the structure of these novel complexes. tandfonline.comresearchgate.net Research has shown that these complexes can exist as nano-sized particles, a feature that contributes to their catalytic prowess. cu.edu.egx-mol.net

The catalytic utility of these pyrimidyl formamidine palladium(II) complexes has been extensively demonstrated in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids. tandfonline.comresearchgate.net Studies have shown excellent catalytic activity for the coupling of aryl bromides with phenylboronic acid under both conventional heating and microwave irradiation conditions. cu.edu.egx-mol.net The use of water as a solvent, often in the presence of a base like potassium hydroxide (B78521) (KOH) and a phase-transfer agent such as tetrabutylammonium (B224687) bromide (TBAB), highlights the system's applicability in green chemistry. cu.edu.egnih.gov

Microwave-assisted synthesis, in particular, has proven to be highly efficient, leading to complete conversion and high yields of the desired biaryl products in significantly reduced reaction times. cu.edu.egnih.gov For instance, the coupling of 4-bromoacetophenone and phenylboronic acid using a pyrimidyl formamidine palladium(II) precatalyst (1 mol%) in water with KOH and TBAB under microwave irradiation at 100-160°C resulted in a 96% isolated yield within just 5 minutes. nih.gov

The high activity of the catalyst is attributed to the in-situ formation of catalytically active palladium(0) nanoparticles from the Pd(II) precatalyst. cu.edu.eg While these catalysts show excellent initial activity, attempts at recycling have indicated that maintaining high yields in subsequent runs can be challenging, suggesting some deactivation or loss of the active species. cu.edu.eg

Detailed findings from the coupling of various substituted aryl bromides with phenylboronic acid catalyzed by a pyrimidyl formamidine palladium(II) complex are presented below. The reactions were typically performed under thermal heating in water.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Using a Pyrimidyl Formamidine Palladium(II) Catalyst Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), KOH (2 mmol), TBAB (0.6 mmol), catalyst (0.25 mol%), water (10 mL), 100°C.

EntryAryl BromideProductTime (h)Yield (%)
14-Bromoacetophenone4-Acetyl-1,1'-biphenyl392
24-Bromobenzonitrile4-Cyano-1,1'-biphenyl589
31-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenyl594
4Bromobenzene1,1'-Biphenyl685
51-Bromo-4-methoxybenzene4-Methoxy-1,1'-biphenyl682
61-Bromo-4-methylbenzene4-Methyl-1,1'-biphenyl684
Data sourced from studies on pyrimidyl formamidine palladium(II) complexes. cu.edu.egnih.gov

The results demonstrate that the pyrimidyl formamidine palladium(II) complex is a highly active and versatile precatalyst, effective for a range of electronically diverse aryl bromides, affording good to excellent yields of the corresponding biaryl products under relatively mild, aqueous conditions. cu.edu.eg

Formamidine Acetate in Advanced Materials Science Research

Perovskite Solar Cells (PSCs) and Formamidinium Lead Triiodide (FAPbI3) Precursors

Formamidine (B1211174) acetate (B1210297) is a key precursor in the synthesis of formamidinium lead triiodide (FAPbI3), a perovskite material highly valued in the fabrication of perovskite solar cells (PSCs). vulcanchem.comespublisher.com Its use is central to producing the α-phase FAPbI3, which possesses desirable properties for a solar cell absorber layer. espublisher.comdyenamo.se The synthesis process often involves reacting formamidine acetate with lead iodide (PbI2) at room temperature, which represents a low-cost and efficient method for creating the perovskite material. espublisher.comespublisher.com This approach allows for the formation of FAPbI3 films through techniques like spin-coating, which are then typically annealed at low temperatures. espublisher.com Research has demonstrated that this compound can also be used to synthesize formamidinium iodide (FAI) by reacting it with hydroiodic acid; the resulting FAI is then mixed with PbI2 to form the perovskite precursor solution. rsc.org

Stabilization of Lattice Structure and Defect Passivation in Perovskites

This compound significantly contributes to the stability of the perovskite lattice and the passivation of performance-limiting defects. dntb.gov.uaresearchgate.net In tin (Sn)-based perovskites, this compound exhibits a strong coordination bond with the Sn²⁺ ion, which helps to stabilize the lattice structure and suppress the easy oxidation of Sn²⁺ to Sn⁴⁺. dntb.gov.uaresearchgate.net This interaction is stronger than that of other additives like acetic acid or methylammonium (B1206745) acetate. researchgate.net This stabilization minimizes lattice distortion and reduces defect states. researchgate.net

Furthermore, this compound is an effective agent for defect passivation. researchgate.netnih.gov When used as an interfacial additive, for instance at the interface between the perovskite and the titanium dioxide (TiO2) electron transport layer, its functional groups can passivate defects. researchgate.net The formamidinium cation (FA⁺) can address harmful hydroxyl groups on the surface of the electron transport layer, while the acetate anion (Ac⁻) can act on iodine vacancy defects at the bottom of the perovskite film. nih.gov This dual-action, or bidirectional modification, effectively reduces non-radiative recombination of charge carriers at the interface. researchgate.netnih.gov

Enhancement of Power Conversion Efficiency and Stability in PSCs

The use of this compound as an additive directly translates to significant improvements in the power conversion efficiency (PCE) and long-term stability of perovskite solar cells. rsc.orgresearchgate.net By improving film quality, stabilizing the lattice, and passivating defects, it reduces carrier recombination and facilitates more efficient charge transport. researchgate.netrsc.org

Research has consistently shown marked increases in PCE with the addition of this compound. For example, its use as an interfacial additive at the TiO2/perovskite interface boosted PCE from a baseline of 18.30% to 20.47%. researchgate.net In tin-based PSCs, the introduction of this compound increased the PCE from 9.84% to 12.43%. dntb.gov.uaresearchgate.net Another study employing a bidirectional modification strategy achieved a PCE of 23.05%. nih.gov Devices modified with this compound also exhibit excellent stability, with one study reporting that a device maintained 94% of its initial value after 2000 hours in a nitrogen atmosphere. researchgate.netresearchgate.net In another case, a tin-based PSC retained 82% of its initial PCE after 1500 hours of light aging. vulcanchem.comnih.govacs.org

The table below summarizes key performance enhancements in PSCs attributed to the use of this compound.

Base Material/MethodBaseline PCEFAAc-Modified PCEStability Enhancement
Sn-based PSC9.84%12.43%Maintained 94% of initial value for 2000 h in N2 atmosphere. researchgate.netresearchgate.net
TiO2/perovskite interface modification18.30%20.47%Excellent stability and mitigated hysteresis. researchgate.net
FASnI3 PSCNot specified9.96%Reserved 82% of initial PCE after 1500 h of light aging. nih.govacs.org
Inverted planar PSCNot specified18.90%Device stability up to 80 days. rsc.org
Bidirectional modification (SnO2 ETL)Not specified23.05%Considerably improved stability. nih.gov

Development of Formamidinium Lead Bromide Nanocrystals for Display Applications

Formamidinium lead bromide (FAPbBr3) nanocrystals are highly promising materials for display technologies, particularly as green light emitters in television displays. nih.govacs.org Research has led to the development of a facile synthesis for creating highly monodisperse, cubic-shaped FAPbBr3 nanocrystals. nih.govresearchgate.net These nanocrystals exhibit bright and stable green photoluminescence (PL) with emission wavelengths that can be tuned by adjusting the nanocrystal size, typically between 5 and 12 nm. nih.govresearchgate.net

This synthesis allows for the production of nanocrystals with highly desirable optical properties for display applications, which require bright green emitters with PL maxima in the 530–535 nm range and a narrow full-width at half-maximum (FWHM) of less than 25 nm. nih.govacs.org The developed FAPbBr3 nanocrystals meet these criteria, showing tunable PL in the 470–540 nm range, a high photoluminescence quantum yield (PLQY) of up to 85%, and an FWHM of less than 22 nm. nih.govacs.orgresearchgate.net These high quantum yields are retained even when the nanocrystals are processed into films. nih.govresearchgate.net However, a primary challenge for their commercial application is their inherent instability against environmental factors like moisture. royalsocietypublishing.org

The table below details the key properties of FAPbBr3 nanocrystals developed for display applications.

PropertyValue/RangeSignificance
Nanocrystal Size5–12 nmAllows for tuning of the emission wavelength. nih.govresearchgate.net
Photoluminescence (PL) Range470–540 nmCovers the desirable green spectrum for displays. nih.govresearchgate.net
Quantum Yield (QY)Up to 85%Indicates high emission efficiency. nih.govresearchgate.net
Full-Width at Half-Maximum (FWHM)< 22 nmSignifies high color purity. nih.govresearchgate.net
Amplified Spontaneous Emission Threshold14 ± 2 μJ cm⁻²Low threshold for potential lasing applications. nih.gov

Application in Polymer Modification and Advanced Packaging Materials Development

While this compound is not typically a direct component in the final polymer packaging material, its role is critical in the development of the sensitive devices that require such advanced encapsulation. Perovskite solar cells, whose performance is significantly enhanced by this compound, are inherently unstable and sensitive to moisture and oxygen. royalsocietypublishing.orgacs.org This necessitates the development of advanced packaging and encapsulation materials to ensure their long-term operational stability. acs.org

Research focuses on using various polymer films as encapsulants due to their low cost and processability. acs.org For example, poly(vinyl alcohol-co-ethylene) has been explored as a moisture encapsulation material for PSCs. acs.org The stability improvements gained from using this compound in the perovskite active layer must be protected by these high-performance polymer barriers. In some cases, polymers are modified to enhance their barrier properties for this purpose. acs.org Therefore, the advancements in PSCs driven by this compound are intrinsically linked to and propel the research and development of sophisticated, moisture-resistant polymer packaging materials designed to protect the perovskite device from environmental degradation. acs.org

Biochemical Research and Biological Interactions of Formamidine Acetate

Formamidine (B1211174) Acetate (B1210297) as a Biochemical Reagent for Life Science Investigations

Formamidine acetate serves as a crucial biochemical reagent in life science research, primarily as a building block in organic synthesis. medchemexpress.comchemsrc.commedchemexpress.comcymitquimica.com Its utility is particularly notable in the preparation of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. cymitquimica.com The formamidine group within this compound is reactive and participates in various chemical reactions, including condensation and nucleophilic substitution, making it a valuable intermediate for synthesizing active pharmaceutical ingredients. medchemexpress.comzhishangbio.com

Researchers utilize this compound in the synthesis of a wide array of biologically significant molecules. For instance, it is employed in the creation of pyrimidine (B1678525) and imidazole (B134444) heterocycles, which are fundamental components of nucleic acids and various therapeutic agents. chemicalbook.comglpbio.comguidechem.com The compound's ability to act as a condensing agent facilitates the formation of these complex structures. medchemexpress.comglpbio.comguidechem.com Furthermore, this compound is a key component in the synthesis of certain antibiotics and has been explored for its potential in developing treatments for emerging infectious diseases. zhishangbio.com Its role extends to the synthesis of anti-tumor and anti-fungal drugs that contain pyrimidine rings, highlighting its broad applicability in medicinal chemistry. organicintermediate.com

Mechanistic Studies of Antimicrobial and Antifungal Activities

This compound and its derivatives have demonstrated notable antimicrobial and antifungal properties, prompting investigations into their mechanisms of action. guidechem.comhschemraw.com These studies have revealed specific molecular interactions that lead to the inhibition of microbial growth and cytotoxic effects on malignant cells.

Inhibition of Bacterial Growth Mechanisms (e.g., DNA-dependent RNA polymerase binding)

One of the primary antimicrobial mechanisms of this compound involves the inhibition of essential bacterial enzymes. It has been shown to inhibit bacterial growth by binding to DNA-dependent RNA polymerase, a crucial enzyme responsible for transcription. chemicalbook.combiosynth.comvulcanchem.com This binding action prevents the synthesis of RNA from a DNA template, thereby halting protein production and ultimately leading to bacterial cell death. chemicalbook.combiosynth.comvulcanchem.com This targeted inhibition of a fundamental cellular process underscores the potential of formamidine-based compounds as antibacterial agents.

Further research into formamidine derivatives has expanded on this understanding. For example, pseudouridimycin (B610317) (PUM), a natural product containing a formamidinylated dipeptide, potently and selectively inhibits bacterial RNA polymerase. nih.govbiorxiv.org PUM competes with uridine (B1682114) triphosphate (UTP) for binding to the nucleotide-addition site of the enzyme, demonstrating a specific mechanism of action that differs from other known RNA polymerase inhibitors. nih.govbiorxiv.org Similarly, thienopyrimidinone derivatives, synthesized using this compound, have been identified as inhibitors of bacterial tRNA (guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial survival. acs.orgnih.gov These inhibitors can restructure the active site of the enzyme, providing a basis for the development of novel antimicrobial agents. acs.orgnih.gov

Cytotoxic Effects on Malignant Cells in Vitro

In addition to its antimicrobial properties, this compound and its derivatives have exhibited cytotoxic effects on malignant cells in laboratory settings. This compound itself has been shown to have a potent cytotoxic effect on malignant brain cells in vitro. chemicalbook.combiosynth.com This finding has spurred interest in the synthesis of formamidine derivatives with potential anti-tumor activity. organicintermediate.com

Studies on various formamidine derivatives have provided further insights into their anticancer potential. For instance, certain dirhodium(II,II) complexes with formamidinate ligands have shown moderate cytotoxic activity against human ovarian cancer cell lines. nih.gov The introduction of a formamidino group to the well-known anticancer drug doxorubicin (B1662922) has also been explored to compare cytotoxicity and effects on DNA topoisomerase II. science.gov Furthermore, novel A- and D-ring annulated steroidal pyrimidines, synthesized using this compound, have been evaluated for their antiproliferative activity against human breast cancer cell lines. frontiersin.org The mechanism of action for some formamidine derivatives is thought to involve interactions with molecular targets like enzymes or receptors, where the formamidine group can form hydrogen bonds and coordinate with metal ions, thereby influencing various biochemical pathways.

Synthesis of Biologically Active Derivatives (e.g., anti-tumor, antifungal)

The chemical versatility of this compound makes it a valuable starting material for the synthesis of a diverse range of biologically active derivatives with potential therapeutic applications, including anti-tumor and antifungal agents. organicintermediate.com

Anti-tumor Derivatives: Researchers have successfully synthesized various formamidine derivatives with demonstrated anti-tumor properties. For example, this compound is used in the synthesis of quinazolin-4-ones, which can be further modified to create pyrazole (B372694) carboxamides that have been investigated for their biological activities. mdpi.com It is also a key reagent in the synthesis of 4-anilinoquinazoline (B1210976) derivatives, which have been evaluated as cytotoxic agents against cancer cell lines. researchgate.net The synthesis of the dual selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), brivanib, also utilizes this compound. organicintermediate.com

Antifungal Derivatives: this compound is also instrumental in the development of novel antifungal compounds. It is used to synthesize quinazolinone scaffolds containing pyrazole carbamide derivatives, which have shown potential antifungal activity against plant pathogenic fungi like Rhizoctonia solani. mdpi.com Additionally, formamidine disulfide derivatives, synthesized from thiourea (B124793) and subsequently reacted with various aldehydes, have been characterized and tested for their antimicrobial activity. journalcra.cominnovareacademics.in Studies have shown that the imine group (-C=N-) in the resulting Schiff bases is crucial for their antimicrobial effect. journalcra.com Other research has focused on synthesizing benzamidine (B55565) derivatives containing 1,2,3-triazole moieties, which have exhibited in vivo fungicidal activity against pathogens such as Colletotrichum lagenarium and Botrytis cinerea. researchgate.net

Interactions in Metabolic Pathways and Enzyme Systems

The biological effects of this compound and its derivatives are intrinsically linked to their interactions within metabolic pathways and with various enzyme systems. Understanding these interactions is crucial for elucidating their mechanisms of action and potential therapeutic applications.

Metabolic Transformations of Formamidine Derivatives

Once introduced into a biological system, formamidine derivatives can undergo various metabolic transformations, primarily in the liver. These transformations are often catalyzed by cytochrome P450 enzymes and can lead to the formation of both active and inactive metabolites. The metabolic pathways for formamidine-containing compounds like the pesticide chlordimeform (B52258) have been studied in mammals and involve reactions such as N-demethylation. epa.gov

Interactive Data Table: Research Findings on this compound and Derivatives

Compound/Derivative Biological Activity Mechanism of Action/Key Finding Organism/Cell Line
This compoundAntimicrobialInhibits DNA-dependent RNA polymerase. chemicalbook.combiosynth.comvulcanchem.comBacteria
This compoundCytotoxicPotent cytotoxic effect. chemicalbook.combiosynth.comMalignant brain cells (in vitro)
Pseudouridimycin (PUM)AntibacterialCompetes with UTP for binding to RNA polymerase. nih.govbiorxiv.orgBacteria
Thienopyrimidinone DerivativesAntibacterialInhibit tRNA (guanine37-N1)-methyltransferase (TrmD). acs.orgnih.govBacteria
Dirhodium(II,II)-Formamidinate ComplexesCytotoxicModerate cytotoxic activity. nih.govHuman ovarian cancer cell lines
Steroidal PyrimidinesAntiproliferativeEvaluated for activity against breast cancer cells. frontiersin.orgHuman breast cancer cell lines
Quinazolinone-Pyrazole CarboxamidesAntifungalPotential activity against plant pathogenic fungi. mdpi.comRhizoctonia solani
Formamidine Disulfide Schiff BasesAntimicrobialImine group (-C=N-) is important for activity. journalcra.comStaphylococcus aureus, Escherichia coli
Benzamidine-Triazole DerivativesAntifungalIn vivo fungicidal activity. researchgate.netColletotrichum lagenarium, Botrytis cinerea

Advanced Characterization and Spectroscopic Analysis of Formamidine Acetate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of formamidine (B1211174) acetate (B1210297) and for tracking its chemical transformations. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

In deuterated solvents like DMSO-d₆, the formamidinium cation and the acetate anion exhibit characteristic signals. For instance, ¹H NMR spectra can be used to quantify the molar ratio of formamidinium to acetate ions in a sample by comparing the integral of the single proton of the formamidinium cation to the three protons of the acetate methyl group. rsc.org One study reported ¹H NMR signals for formamidinium iodide (FAI), synthesized from formamidine acetate, at 8.66 ppm and 7.86 ppm in DMSO-d₆. rsc.org Another preparation of FAI from this compound showed distinct peaks in the NMR spectrum that confirmed the conversion. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the formamidinium cation is typically observed around 158 ppm. rsc.org In studies involving the synthesis of more complex molecules, such as 4,6-dihydroxypyrimidine, NMR is used to confirm the structure of the final product, with distinct shifts indicating the successful incorporation of the formamidine moiety. rsc.org For example, in the formylation of phenols, ¹H and ¹³C NMR are used extensively to confirm the structure of the resulting aromatic aldehydes. rsc.orgresearchgate.net Two-dimensional NMR techniques like HSQC and HMBC are also employed in cases where peak assignments are ambiguous. rsc.org

Interactive Table: Representative NMR Data for this compound and Derivatives

CompoundNucleusSolventChemical Shift (δ, ppm)Reference
Formamidinium Iodide (from FAAc)¹HDMSO-d₆8.66 (s, 4H), 7.86 (s, 1H) rsc.org
Formamidinium Iodide (from FAAc)¹³CDMSO-d₆158.10 rsc.org
4,6-Dihydroxypyrimidine (from FAAc)¹HDMSO-d₆5.22 (s, 1H), 8.01 (s, 1H), 11.74 (bs, 2H) rsc.org
4,6-Dihydroxypyrimidine (from FAAc)¹³CDMSO-d₆90.1 (C-5), 150.0 (C-2), 166.2 (C-4, C-6) rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Coordination Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions, such as coordination and hydrogen bonding, in systems containing this compound. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups. These include N-H stretching vibrations, C=N stretching of the formamidinium cation, and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) of the acetate anion. rsc.orgscispace.com

FTIR is particularly valuable in studying the role of this compound as a passivating agent or additive in the fabrication of perovskite solar cells. When this compound interacts with metal cations, such as Sn²⁺ or Pb²⁺, shifts in the positions of its characteristic peaks provide direct evidence of coordination. For instance, a shift in the C=O stretching vibration of the acetate anion upon mixing with SnI₂ or PbBr₂ indicates a strong coordination between the carboxyl group and the metal cation. scispace.comresearchgate.netresearchgate.net This interaction is crucial for passivating defects on the surface of the perovskite film, leading to improved material stability. scispace.comresearchgate.net Similarly, changes in the C=N stretching vibration can also suggest interactions involving the formamidinium cation. nih.gov

Interactive Table: Key FTIR Peaks for this compound and Its Complexes

SampleVibrational ModeWavenumber (cm⁻¹)ObservationReference
This compound (FAAc)N-H stretch~3425Present in pure compound nih.gov
This compound (FAAc)C=O stretch (acetate)~1545Characteristic peak of acetate nih.gov
FAAc + SnI₂C=O stretchShifted from pure FAAcIndicates C=O···Sn coordination scispace.comresearchgate.net
FAAc + PbBr₂C=O stretchShifted from pure FAAcIndicates C=O···Pb coordination researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. In the context of this compound, XPS is most prominently used to analyze the surfaces of materials that have been modified with it, such as perovskite thin films for optoelectronic applications. researchgate.netresearchgate.netrsc.org

When this compound is used as a surface treatment agent, XPS can confirm the presence of its constituent elements (Carbon, Nitrogen, Oxygen) on the material's surface. researchgate.netresearchgate.net More importantly, high-resolution XPS scans of the core levels of the substrate's elements can reveal changes in the chemical environment upon treatment. For example, in perovskite films, shifts in the binding energies of Pb 4f or Sn 3d core levels are observed after this compound treatment. scispace.comresearchgate.net A shift to lower binding energies for Pb 4f, for instance, suggests that the acetate ion has coordinated with under-coordinated Pb²⁺ ions on the surface, indicating effective defect passivation. researchgate.netmdpi.com

XPS depth profiling, which involves sputtering the surface with an ion beam and acquiring spectra at different depths, can provide information on the distribution of this compound-related species within the top few nanometers of the film. researchgate.netresearchgate.net This helps to distinguish between surface adsorption and incorporation into the bulk material.

Interactive Table: XPS Binding Energy Shifts in FAAc-Treated Materials

MaterialElement Core LevelObservationInterpretationReference
Perovskite FilmPb 4fShift to lower binding energy after FAAc treatmentCoordination of acetate with surface Pb²⁺ ions, passivating defects researchgate.netmdpi.com
Perovskite FilmSn 3dLower Sn⁴⁺/Sn²⁺ ratio after FAAc treatmentSuppression of Sn²⁺ oxidation, enhancing stability scispace.com
FA₃Bi₂Br₉ QDsBi 4f, Br 3d, N 1sPeaks confirm the elemental compositionConfirmation of material synthesis rsc.org

Scanning Electron Microscopy (SEM) for Morphological Characterization of Modified Materials

Scanning Electron Microscopy (SEM) is a fundamental imaging technique used to observe the surface topography and morphology of materials at the micro- and nanoscale. When this compound is used as an additive or a modifying agent in material synthesis, SEM provides direct visual evidence of its impact on the microstructure of the final product.

This is particularly evident in the field of perovskite solar cells, where the morphology of the perovskite thin film is critical to device performance. Numerous studies have shown that the addition of this compound to the perovskite precursor solution or its use as a post-treatment agent significantly alters the film's morphology. rsc.orgresearchgate.netrsc.org SEM images typically reveal that films treated with this compound exhibit larger, more uniform crystal grains with fewer pinholes and defects compared to untreated control films. researchgate.netresearchgate.netacs.org This improved crystallinity and reduced number of grain boundaries are believed to enhance charge transport and reduce non-radiative recombination, leading to more efficient and stable solar cells. The technique can also be used to visualize the morphology of fungal hyphae, showing significant changes like folding and collapse after treatment with compounds synthesized from this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) in Kinetic Studies and Product Analysis

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques that, when used in combination (LC-MS), provide for the separation, identification, and quantification of individual components in a complex mixture. This combination is invaluable for monitoring reaction progress, identifying products and intermediates, and performing kinetic studies of reactions involving this compound.

In organic synthesis, HPLC is routinely used to monitor the conversion of reactants to products. For example, in the large-scale synthesis of a clinical candidate for leukemia treatment, HPLC analysis was used to establish the completion of a reaction step where a precursor was reacted with this compound to form a quinazoline (B50416) derivative, confirming that the unreacted starting material was below a certain threshold. acs.org

Mass spectrometry is essential for confirming the identity of reaction products by providing precise mass-to-charge ratio information. rsc.org In studies of the hydrolysis and oxidation of related compounds like formamidine disulfide, HPLC-MS has been used to track the evolution of different species over time, allowing for the identification of previously unreported intermediates and the determination of reaction rate constants. researchgate.net This enables the elucidation of complex reaction mechanisms. researchgate.netacs.org The coupling of HPLC with tandem mass spectrometry (MS/MS) offers even greater selectivity and sensitivity for quantifying target analytes, even in complex matrices. researchgate.net

Computational and Theoretical Chemistry Studies on Formamidine Acetate

Density Functional Theory (DFT) Investigations of Reaction Paths and Molecular Structures

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and reactivity of molecules. For formamidine (B1211174), the cation in formamidine acetate (B1210297), DFT studies have elucidated its potential reaction pathways, including isomerization, 1,3-sigmatropic shifts, and unimolecular decomposition. researchgate.net

Calculations have shown that the E (trans) conformer of formamidine is more stable than the Z (cis) conformer by approximately 1.4 kcal/mol. researchgate.net The investigation of reaction paths reveals distinct energy barriers for different transformations. The isomerization from the more stable E conformer to the Z conformer requires overcoming an activation energy of 26.7 kcal/mol. The E isomer can also undergo a 1,3-sigmatropic shift, which has a higher energy barrier estimated at 47.6 kcal/mol. Furthermore, the Z isomer can decompose unimolecularly into hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃), a process with a predicted barrier height of 66.8 kcal/mol. researchgate.net These DFT-predicted barrier heights are notably lower than those estimated by Hartree-Fock methods, especially for the 1,3-sigmatropic shift and decomposition reactions. researchgate.net This highlights the importance of including electron correlation, which is a key feature of DFT, for accurate predictions. researchgate.net

In the context of formamidine acetate, particularly substituted versions like N,N'-bis(tert-butyl) formamidinium acetate, crystal structure analysis combined with DFT calculations confirms that the compound is selectively obtained as the E isomer. d-nb.info This specific conformation allows for a chelating coordination of the acetate anion, where hydrogen bonds form between the acetate's oxygen atoms and the formamidine's nitrogen atoms. d-nb.info DFT has also been used to rationalize degradation sequences and reaction pathways of novel N-heterocyclic carbenes derived from formamidinium precursors. d-nb.info

Table 1: Calculated Energy Barriers for Formamidine Reactions (DFT)
ReactionIsomer/ConformerProduct(s)Calculated Activation Energy (kcal/mol)
IsomerizationE-formZ-form26.7 researchgate.net
1,3-Sigmatropic ShiftE-form-47.6 researchgate.net
Unimolecular DecompositionZ-formHCN + NH₃66.8 researchgate.net

Molecular Dynamics Simulations for Solution-Phase Reactions

Molecular dynamics (MD) simulations are instrumental in understanding chemical reactions in the solution phase by modeling the dynamic interactions between solute and solvent molecules. While specific MD studies on this compound are not extensively detailed in the provided context, the methodology is well-established for analogous molecules like formamide (B127407). researchgate.net These simulations often use ab initio solute-solvent potentials to accurately describe the interactions. researchgate.net

The general procedure involves using the solvent as a reaction coordinate to calculate free-energy curves, from which properties like activation and reaction energies can be determined. researchgate.net This approach has been successfully applied to study the neutral hydrolysis of various molecules in aqueous solutions, considering both concerted and water-assisted mechanisms. researchgate.net

In the context of materials science, MD simulations have been used alongside DFT to investigate the adsorption of inhibitor molecules, such as those derived from formamidine, onto metal surfaces. researchgate.net These simulations help determine the most stable configuration of the inhibitor on the surface in an aqueous environment, providing a molecular-level explanation for experimental observations in processes like chemical mechanical polishing. researchgate.net For instance, simulations can model the interaction of formamidine-based corrosion inhibitors on a Cu (111) surface, elucidating the adsorption behavior that leads to surface protection. researchgate.net

Quantum Chemical Parameters and Corrosion Inhibition Studies

Quantum chemical calculations, primarily using DFT, are widely employed to correlate the molecular and electronic structure of a compound with its efficacy as a corrosion inhibitor. nih.gov This approach is based on the principle that a molecule's ability to adsorb onto a metal surface and form a protective layer is governed by its electronic properties. nih.gov Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing adsorption. Conversely, a lower ELUMO value suggests a higher capacity to accept electrons from the metal. A small energy gap (ΔE) generally implies higher reactivity and thus better inhibition efficiency. acs.org

Studies on formamidine-based thiuram disulfides have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. nih.govacs.org The inhibition efficiency of these compounds was found to be dependent on their molecular and electronic structures. nih.gov The adsorption process was determined to involve a combination of chemical (chemisorption) and physical (physisorption) interactions. nih.gov DFT calculations and Monte Carlo simulations provided theoretical support for these experimental findings. nih.govacs.org Similarly, the corrosion inhibition properties of various heterocyclic compounds, including those related to formamidine, have been successfully rationalized using quantum chemical parameters. researchgate.netacs.orgpreprints.org

Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition Studies
ParameterSymbolSignificance in Corrosion Inhibition
Energy of Highest Occupied Molecular OrbitalEHOMORelates to the molecule's ability to donate electrons. Higher values often correlate with better inhibition. acs.org
Energy of Lowest Unoccupied Molecular OrbitalELUMORelates to the molecule's ability to accept electrons. Lower values can enhance adsorption. acs.org
Energy GapΔEDifference between ELUMO and EHOMO. A smaller gap suggests higher reactivity and potential for better inhibition. acs.org
Dipole MomentμInfluences the adsorption process through dipole-dipole interactions.
ElectronegativityχMeasures the tendency of a molecule to attract electrons.
Global HardnessηResistance to change in electron distribution. Soft molecules (low η) are generally better inhibitors.

Conformational Analysis and Isomerization Pathways

The conformational landscape and isomerization pathways are critical aspects of a molecule's chemistry. For formamidine, computational studies have focused on the isomerization between its E and Z forms. researchgate.net DFT calculations predict that the E (trans) conformer is the more stable form. researchgate.net The energy of activation for the E → Z isomerization is estimated to be 26.7 kcal/mol, indicating a significant energy barrier for this conversion. researchgate.net

In more complex systems, such as N,N'-diarylformamidines, NMR studies and X-ray crystallography reveal that steric hindrance from substituents can influence the conformational equilibrium in solution. researchgate.net While these molecules may form dimers in a stable s-trans configuration in the solid state, bulky substituents can lead to the co-existence of s-trans and the less common s-cis isomers in solution. researchgate.net The distribution between these isomers is sensitive to the solvent, concentration, and the size of the substituents. researchgate.net

The propensity for isomerization is a key feature in formamidine-containing structures. For example, in formamidopyrimidine DNA adducts, hindered rotation around the C-N bonds can lead to the existence of multiple rotational isomers, which can interconvert. nih.gov While this compound itself is a simpler molecule, the fundamental principles of C-N bond rotation and the existence of different conformers are directly relevant. In the case of N,N'-bis(tert-butyl) formamidinium acetate, the E isomer is formed selectively, which simplifies its conformational analysis. d-nb.info

Future Research Directions and Emerging Applications of Formamidine Acetate

Development of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The future of chemical manufacturing hinges on the development of green and sustainable processes, and the synthesis of formamidine (B1211174) acetate (B1210297) is a key area of innovation. rsc.orgrsc.org Traditional methods are being challenged by new, eco-friendly alternatives that prioritize cost-efficiency, safety, and minimal environmental impact. rsc.orgresearchgate.net

A significant advancement is the development of an electrochemical synthesis method. rsc.orgrsc.org This process involves the cathodic reduction of cyanamide (B42294) in an aqueous electrolyte, offering a high-yield route to formamidine acetate. rsc.orgrsc.org Key advantages of this electro-synthesis, which align with the principles of green chemistry, are detailed below. rsc.orgresearchgate.net

Key Features of Electrochemical Synthesis of this compound

Feature Description Source
Reagent Waste Reduction The process produces no reagent waste, a significant improvement over traditional routes. rsc.orgrsc.org
Catalyst-Free It eliminates the need for expensive and precious transition-metal catalysts, such as palladium. rsc.orgrsc.org
Sustainable Solvents Only biocompatible and sustainable solvents are employed in the process. rsc.orgrsc.org
Feedstock Purity The method does not require prior processing of the cyanamide feedstock to remove catalyst poisons. rsc.orgrsc.org

| Cost-Efficiency | By avoiding costly catalysts and purification steps, the process is more economically viable. | rsc.org |

This electrochemical approach presents a stark contrast to established synthetic routes. The catalytic hydrogenation of cyanamide, for instance, is a technically relevant synthesis but suffers from the high cost of palladium and the catalyst's susceptibility to poisoning, which necessitates high catalyst loadings and expensive reactivation. rsc.org Other methods, such as the condensation reaction of triethyl-ortho-formiate with gaseous ammonia (B1221849), also present challenges that the electrochemical route overcomes. rsc.org Further research into green chemistry includes the use of solid catalysts, such as Al-MCM-41 mesoporous materials, for synthesizing formamidine derivatives under solvent-free conditions. researchgate.net

Exploration of this compound in Emerging Energy Technologies and Optoelectronics

This compound has become a critical component in the field of renewable energy, particularly in the advancement of perovskite solar cells (PSCs). vulcanchem.com Its incorporation has led to significant improvements in both the efficiency and stability of these next-generation photovoltaic devices. vulcanchem.comrsc.org It is widely used in creating formamidinium-based perovskite materials, such as formamidinium lead triiodide (FAPbI₃), which are central to high-performance solar cells. vulcanchem.comguidechem.com

Research has demonstrated that this compound plays a crucial role in stabilizing the crystal structure of perovskites, especially in less toxic tin-based (lead-free) versions. vulcanchem.comresearchgate.net It helps to regulate crystallization, suppress the oxidation of Sn²⁺ to Sn⁴⁺, and minimize defect states within the perovskite lattice. vulcanchem.comresearchgate.net A 2021 study on tin-based perovskite solar cells showed that the introduction of this compound resulted in high-quality films with suppressed defects, achieving a power conversion efficiency (PCE) of 9.96% and retaining 82% of this efficiency after 1500 hours of light aging tests. vulcanchem.com

Furthermore, this compound is employed as an effective agent for interface modification. vulcanchem.comresearchgate.net When applied at the junction between the perovskite layer and the electron transport layer (such as TiO₂ or SnO₂), it passivates defects, tunes energy levels for better charge flow, and improves the perovskite's crystal properties. vulcanchem.comresearchgate.netnih.gov A 2023 study highlighted a bidirectional modification strategy where the formamidinium cation (FA⁺) passivates the electron transport layer surface while the acetate anion (Ac⁻) acts on iodine vacancies in the perovskite, boosting the PCE to 23.05%. nih.gov

Impact of this compound (FAAc) on Perovskite Solar Cell Performance

Application Area Improvement Result Source
Tin-Based PSCs Regulates crystallization, enhances stabilization. PCE reached 12.43%; maintained 94% of initial value for 2000 hours. researchgate.net
Mixed-Cation PSCs Reduces point defects during annealing. Achieved a maximum PCE of 21.9% with a large open-circuit voltage of 1.19 V. rsc.org
Interface Modification Passivates defects at the TiO₂/perovskite interface. Increased PCE from 18.30% (pristine) to 20.47% (modified). researchgate.net

| Bidirectional Modification | Passivates defects on SnO₂ and the perovskite bottom. | PCE increased to 23.05% with a fill factor of ~0.83. | nih.gov |

Beyond solar cells, this compound is used to synthesize formamidinium lead bromide nanocrystals for display applications. vulcanchem.com Emerging research also points to the use of lead-free formamidinium tin triiodide perovskites in near-infrared (NIR) neuromorphic imaging arrays, which integrate sensing and processing for applications like autonomous surveillance. nih.gov

Advanced Functional Material Design Incorporating this compound Derivatives

This compound serves as a versatile building block for the synthesis of advanced functional materials with tailored properties. hschemraw.comchemimpex.com Its derivatives are integral to creating novel polymers, catalysts, and metal-organic frameworks (MOFs). hschemraw.comzhishangbio.com MOFs synthesized using this compound, for example, exhibit high porosity and large surface areas, making them promising for applications in gas storage, separation, and catalysis. zhishangbio.com

The design of these materials often involves creating derivatives where the basic formamidine structure is modified to impart specific characteristics. N,N'-dimesitylformamidine, a derivative with bulky mesityl groups, is used as a precursor for N-heterocyclic carbenes (NHCs) and transition metal complexes. The steric hindrance provided by the mesityl groups enhances the thermal stability of these compounds, making them suitable for high-temperature reactions and as stabilizing ligands in catalysis.

The electronic properties of these derivatives can also be fine-tuned. The mesityl groups in N,N'-dimesitylformamidine are moderately electron-donating, which helps to stabilize the resulting metal complexes. This contrasts with derivatives containing electron-withdrawing groups, which would alter the reactivity and electronic structure of the final material. Such tailored formamidine-based ligands are used to create copper(I) complexes that exhibit photoluminescence, with potential applications in luminescent materials. The ability to systematically modify the structure of formamidine derivatives allows researchers to design materials with precise electronic, thermal, and steric properties for a wide range of applications.

Deeper Understanding of Biochemical Interactions and Potential Biological Applications

Future research is set to delve deeper into the biochemical mechanisms of this compound and its derivatives, paving the way for new therapeutic and biological applications. The compound is a crucial intermediate in the synthesis of various pharmaceuticals, including drugs with antibacterial, antiviral, and antifungal activities. zhishangbio.comfengchengroup.comgoogle.com The formamidine functional group is believed to be key to enhancing the biological activity and pharmacokinetic properties of these drugs. hschemraw.comzhishangbio.com Studies have indicated that derivatives synthesized from this compound show potential in treating emerging infectious diseases. zhishangbio.com

A key area of investigation is the interaction of formamidine derivatives with specific biological targets. For instance, certain formamidine pesticides are known to act as monoamine oxidase (MAO) inhibitors and to inhibit prostaglandin (B15479496) synthesis. scirp.orgepa.gov Understanding these interactions at a molecular level is crucial for evaluating potential therapeutic uses and for interpreting toxicological data. epa.gov Research on formamidine derivatives like N,N'-dimesitylformamidine shows they act as ligands that interact with metal ions like zinc and copper, which can modulate the activity of metalloenzymes involved in critical biological processes such as oxidative stress regulation.

This compound is also a foundational reagent for synthesizing bioactive heterocyclic compounds. rsc.org It is used in condensation reactions to create pyrimidines, imidazoles, and quinazolinones. rsc.orgmdpi.com For example, quinazolinone derivatives synthesized using this compound have shown potential as antifungal agents. mdpi.com

Examples of Bioactive Compounds Synthesized from this compound

Compound Class Synthetic Application Potential Biological Activity Source
Pyrimidines Used as an intermediate for 4-hydroxy-5-fluoropyrimidine. Antitumor, Antifungal google.com
Quinazolinones Cyclization with anthranilic acid derivatives. Antifungal mdpi.com
Chromeno[2,3-d]pyrimidines Cyclization agent with 2-amino-3-cyano-4H-chromenes. Antibacterial, Antioxidant

| Imidazole (B134444) Derivatives | Condensation with α-bromoketones. | Structurally related to histamine, potential as N-ligands. | mdpi.com |

Integration of Computational and Experimental Approaches for Predictive Research and Materials Design

The synergy between computational modeling and experimental validation is accelerating the pace of research into this compound and its applications. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are providing unprecedented insight into the structural, electronic, and reactive properties of formamidine-based systems, guiding the design of new materials and processes. researchgate.netresearchgate.net

In the field of perovskite solar cells, DFT calculations have been instrumental. For example, computational studies revealed that this compound exhibits strong coordination with Sn²⁺ in tin-based perovskites, a finding that explains its ability to stabilize the perovskite lattice and suppress oxidation. researchgate.net This predictive power allows researchers to screen potential additives and modification strategies virtually before committing to lab-intensive experimental work. Combined computational and experimental studies are used to systematically investigate the crystal and electronic structures of complex materials like mixed lead-tin perovskites (FAPb₁₋ₓSnₓI₃), clarifying properties such as their non-linear band gap behavior. nih.gov

This integrated approach is also applied to understanding reaction mechanisms. DFT calculations can model the energy-optimized structures of reaction intermediates, providing a theoretical framework for experimental observations. researchgate.net In materials science, this combination is used to characterize doped nanoparticles for processes like chemical mechanical polishing, correlating calculated structural parameters with experimental results to understand performance. researchgate.net By predicting material properties and reaction outcomes, computational chemistry serves as a powerful tool to rationalize experimental findings and to guide the rational design of novel functional materials incorporating this compound for catalysis, optoelectronics, and beyond. nih.govresearchgate.net

Q & A

What are the established synthetic routes for formamidine acetate, and how do their yields and safety profiles compare?

Basic
this compound is commonly synthesized via the reaction of triethoxymethane with glacial acetic acid under ammonia gas flow. This method avoids toxic reagents like hydrogen cyanide, achieving yields of 83.8–88.2% with a melting point of 162–164°C . Alternative routes include cyclization reactions using this compound as a reagent, such as in microwave-assisted synthesis of chromeno-pyrimidines, which achieves 85–95% yields . Key methodological considerations include controlling reaction temperature (via gentle cooling to manage exothermic reflux) and ensuring anhydrous conditions to minimize hydrolysis. Comparatively, the triethoxymethane-acetic acid method is preferred for scalability and safety, while microwave-assisted methods offer faster reaction times .

Which analytical techniques are critical for characterizing this compound purity and structural integrity?

Basic
Essential techniques include:

  • Melting point analysis : Reported ranges vary (156–164°C vs. 158–161°C ), necessitating calibration with high-purity standards.
  • HPLC/GC-MS : To quantify residual solvents (e.g., ethanol) and impurities (e.g., free formamidine ≤0.3% ).
  • NMR spectroscopy : Confirms molecular structure via characteristic peaks (e.g., acetate protons at δ 1.90–2.10 ppm ).
  • Karl Fischer titration : Measures water content (≤0.2% in pure samples ). Researchers should cross-validate results using multiple methods to address discrepancies in literature-reported properties .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic
this compound is classified as a skin sensitizer (H317 ). Key protocols include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine crystals.
  • Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite).
  • Storage : In airtight containers under argon at 2–8°C to prevent hygroscopic degradation .

How can researchers resolve contradictions in reported physical properties of this compound?

Advanced
Discrepancies in melting points (e.g., 156–164°C vs. 162–164°C ) may arise from polymorphic forms or impurities. Methodological solutions include:

  • Recrystallization : Purify using ethanol/water mixtures to isolate the dominant polymorph .
  • DSC/TGA : Differentiate between decomposition and melting events (reported decomposition starts at 158°C ).
  • Batch comparison : Analyze commercial samples (e.g., AlzChem ≥99% purity ) alongside in-house syntheses to identify impurity-driven variations .

What methodologies are used to evaluate this compound’s efficacy in CO₂ capture applications?

Advanced
Recent studies highlight its CO₂ adsorption capacity and stability . Key approaches include:

  • Gravimetric analysis : Measure CO₂ uptake under controlled humidity and temperature (e.g., 25–100°C cycles).
  • Breakthrough testing : Assess dynamic adsorption in fixed-bed reactors using flue gas simulants (e.g., 15% CO₂/N₂ mixtures).
  • FTIR/XPS : Confirm chemisorption mechanisms (e.g., carbamate formation via NH₂-CO₂ interactions) . Stability is validated through ≥10 adsorption-desorption cycles without significant capacity loss .

How can this compound be optimized as a cyclization agent in heterocyclic synthesis?

Advanced
In chromeno-pyrimidine synthesis, microwave-assisted reactions with this compound achieve 85–95% yields . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reagent solubility.
  • Stoichiometry : A 1.2:1 molar ratio of this compound to substrate minimizes byproducts.
  • Reaction monitoring : In-situ FTIR tracks nitrile group conversion to pyrimidine rings . Contradictions in yield reproducibility may arise from residual moisture; thus, strict anhydrous conditions are critical.

What factors influence the stability of this compound under varying pH and solvent conditions?

Advanced
Stability is pH-dependent:

  • Acidic conditions (pH < 4) : Rapid hydrolysis to formamide and acetic acid.
  • Neutral/alkaline conditions (pH 7–9) : Stable in aqueous solutions for ≤24 hours .
  • Organic solvents : Stable in DMSO and DMF but decomposes in methanol due to esterification side reactions. Accelerated stability studies (40°C/75% RH) over 28 days confirm these trends .

How should researchers validate analytical methods for this compound quantification?

Advanced
Follow ICH Q2(R1) guidelines :

  • Linearity : R² ≥0.998 over 50–150% of target concentration (e.g., 10–30 mg/mL via UV-Vis at 210 nm).
  • LOD/LOQ : ≤0.1% and ≤0.3%, respectively, via signal-to-noise ratios.
  • Robustness : Test pH (±0.5), temperature (±2°C), and mobile phase variations (e.g., acetonitrile:water ±5%) in HPLC methods . Cross-laboratory validation is recommended to address inter-study variability in reported purity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formamidine acetate
Reactant of Route 2
Formamidine acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.